![molecular formula C16H21FN4O2 B2668083 1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one CAS No. 2379950-01-1](/img/structure/B2668083.png)
1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one
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Overview
Description
1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to have activity against DNA topoisomerase II, which is involved in DNA replication and repair, as well as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one in laboratory experiments is its potential therapeutic effects in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its chemical structure to improve its therapeutic efficacy and reduce its potential side effects. Additionally, more studies are needed to evaluate its safety and efficacy in clinical trials for various diseases.
Synthesis Methods
The synthesis of 1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one involves several steps, including the preparation of the intermediate compounds and the final product. The detailed synthesis method is beyond the scope of this paper, but it typically involves the use of organic solvents, reagents, and catalysts.
Scientific Research Applications
1-Cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain types of cancer cells, as well as potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-cyclopropyl-3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c17-11-9-18-16(19-10-11)23-13-3-6-20(7-4-13)14-5-8-21(15(14)22)12-1-2-12/h9-10,12-14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHQQOCRJXOMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)OC4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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